molecular formula C20H27Cl2N3 B10774847 Nitrarine dihydrochloride

Nitrarine dihydrochloride

Cat. No.: B10774847
M. Wt: 380.4 g/mol
InChI Key: AJFJKGLXKPEJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitrarine dihydrochloride involves the dehydrogenation of the alkaloid nitrarine with selenium, resulting in the formation of 3-(quinolin-8′-yl)-β-carboline and 3-(5′, 6′, 7′, 8′-tetrahydroquinolin-8′-yl)-β-carboline . The reaction conditions typically involve controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves the extraction of nitrarine from plants of the Nitraria genus, followed by chemical modification to produce the dihydrochloride salt. This process includes purification steps to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Nitrarine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include selenium for dehydrogenation, as well as various oxidizing and reducing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include various β-carboline derivatives, which have been studied for their potential therapeutic applications .

Mechanism of Action

The mechanism of action of nitrarine dihydrochloride involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in various physiological processes. For example, its antihypertensive effect is achieved through the relaxation of vascular smooth muscles, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Nitrarine dihydrochloride can be compared with other similar compounds, such as emetine dihydrochloride and tetrandrine, which also exhibit antiviral properties . this compound is unique in its specific molecular structure and the range of pharmacological effects it offers.

List of Similar Compounds

  • Emetine dihydrochloride
  • Tetrandrine
  • Rotenone

This compound stands out due to its diverse applications and unique chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H27Cl2N3

Molecular Weight

380.4 g/mol

IUPAC Name

4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene;dihydrochloride

InChI

InChI=1S/C20H25N3.2ClH/c1-2-6-16-12(4-1)13-9-11-23-17-8-7-15(20(23)19(13)22-16)18-14(17)5-3-10-21-18;;/h1-2,4,6,14-15,17-18,20-22H,3,5,7-11H2;2*1H

InChI Key

AJFJKGLXKPEJMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CCC(C2NC1)C4N3CCC5=C4NC6=CC=CC=C56.Cl.Cl

Origin of Product

United States

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